Alizarine Blue

Description

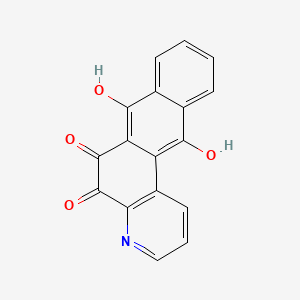

Structure

2D Structure

3D Structure

Properties

CAS No. |

568-02-5 |

|---|---|

Molecular Formula |

C17H9NO4 |

Molecular Weight |

291.26 g/mol |

IUPAC Name |

7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione |

InChI |

InChI=1S/C17H9NO4/c19-14-8-4-1-2-5-9(8)15(20)12-11(14)10-6-3-7-18-13(10)17(22)16(12)21/h1-7,19-20H |

InChI Key |

BUEWYDIBDQYWNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C4=C(C(=O)C(=O)C3=C2O)N=CC=C4)O |

Origin of Product |

United States |

Historical Trajectories and Seminal Contributions in Alizarine Blue Chemistry

Evolution of Anthraquinone (B42736) Dye Synthesis and Structural Elucidation Research

The field of synthetic dyes owes much of its origin to the study of natural colorants, with alizarin (B75676) being a prime example. For centuries, the red dye was extracted from the roots of the madder plant (Rubia tinctorum) and was a major commercial dye, second only to indigo. nli.org.il In 1826, the French chemist Pierre-Jean Robiquet isolated the two primary colorants from madder root: the vibrant red alizarin and a less stable compound, purpurin. wikipedia.orgwinsornewton.com

A monumental breakthrough occurred in 1868 when German chemists Carl Graebe and Carl Liebermann, working in the laboratory of Adolf von Baeyer, determined the chemical structure of alizarin. nli.org.ilbritannica.com They discovered that alizarin was a derivative of anthracene (B1667546), a compound readily available from coal tar. mfa.org This structural elucidation was a direct application of the then-newly proposed Kekulé theory of benzene's structure. nli.org.il

Building on this knowledge, Graebe and Liebermann achieved the first synthesis of alizarin in 1869, making it the first natural dye to be produced synthetically. wikipedia.orgwinsornewton.comwikipedia.org This achievement not only provided a cheaper and more consistent source of the red dye but also marked the beginning of the anthraquinone dye industry. nli.org.ilbritannica.com The synthesis stimulated intense scientific inquiry into the chemical structures of other natural products and paved the way for creating a vast array of synthetic dyes derived from the anthraquinone framework. nli.org.ilwikipedia.org Anthraquinone itself is colorless, but the introduction of electron-donating groups like hydroxyl (–OH) or amino (–NH2) groups creates vibrant dyes ranging from red to blue. wikipedia.org

Pioneering Synthetic Routes and their Impact on Chemical Industrialization

The successful synthesis of alizarin triggered a wave of research aimed at creating new dyes from anthracene and its derivatives. Alizarine Blue (C.I. 67410) emerged from this era of chemical exploration. Unlike alizarin, which is a dihydroxyanthraquinone, this compound possesses a more complex heterocyclic structure: 5,6-dihydroxynaphtho[2,3-f]quinoline-7,12-dione. nih.govmfa.org

One of the key pioneering synthetic routes for this compound involved the application of the Skraup's quinoline (B57606) synthesis to an amino derivative of an anthraquinone. A historical process described in a German patent details a method starting from Alizarin-Bordeaux, a tetrahydroxyanthraquinone. google.com The synthesis proceeds in several steps:

Nitration : Alizarin-Bordeaux is treated with nitric acid in a solvent like glacial acetic acid to introduce a nitro group (–NO2), forming a nitro derivative analogous to Alizarin Orange (β-nitroalizarin). google.com

Reduction : The resulting nitro compound is then reduced to form the corresponding amino derivative (–NH2). google.com

Skraup Reaction : This amino-anthraquinone derivative is then heated with glycerol, sulfuric acid, and a mild oxidizing agent (such as the nitro compound from the first step). This reaction constructs a quinoline ring fused to the anthraquinone skeleton, yielding the final this compound dye. google.com

The industrial impact of such synthetic routes was profound. The synthesis of alizarin from coal tar, a waste product, caused the market for natural madder root to collapse almost overnight. nli.org.ilwikipedia.org The development of this compound and other synthetic anthraquinone dyes further cemented the dominance of the synthetic dye industry. britannica.com These processes provided manufacturers with a wide palette of consistent, lightfast colors, transforming the textile industry and establishing major chemical companies that were founded on dye production. nli.org.ilbritannica.com

Historical Context of this compound Derivatives in Chemical Innovation

The name "Alizarine" evolved from designating a single red dye to becoming a brand for a family of high-quality, lightfast anthraquinone dyes. wikipedia.orgebi.ac.uk The creation of this compound, a dye with a distinct color and chemical structure from the original alizarin, exemplifies the innovative spirit of the late 19th-century chemical industry. Chemists were no longer content with merely replicating nature; they were actively designing and creating entirely new molecules with specific, desirable properties.

This period saw the introduction of numerous "Alizarine" derivatives with a spectrum of colors, including Alizarine Cyanine Green and Alizarine Brilliant Blue. wikipedia.orgebi.ac.uk The development of these dyes demonstrated a growing mastery over complex organic synthesis. By modifying the anthraquinone core with different functional groups and by building new heterocyclic ring systems onto it, chemists could systematically alter the electronic structure of the molecule and, therefore, its color and dyeing properties. This move from imitation to innovation was a hallmark of the burgeoning synthetic chemical industry and laid the groundwork for modern materials science and pharmaceutical development.

Interdisciplinary Contributions to this compound Research

The study and application of this compound have extended beyond industrial chemistry, involving significant contributions from other scientific disciplines.

Analytical Chemistry : this compound found a valuable application as an acid-base indicator. nih.gov Its ability to change color at distinct pH ranges makes it useful for laboratory titrations and analyses. It exhibits two color-change intervals: from pink to yellow between pH 0.0 and 1.6, and from yellow to green between pH 6.0 and 7.6. mfa.orgstainsfile.com

Biology and Histology : In the biological sciences, this compound is used as a staining agent. stainsfile.com It is particularly noted for its use in skeletal preparations, often in conjunction with Alcian Blue. This dual-staining technique allows for the differential visualization of tissues: Alcian Blue stains cartilage blue, while the related compound Alizarin Red S stains mineralized bone red. nih.gov This method is crucial in developmental biology and biomedical research for assessing skeletal patterning and development in animal models. nih.gov

Environmental Science : The widespread use of anthraquinone dyes, including derivatives like this compound, has also prompted research in environmental science. Studies have been conducted to assess the toxicity and environmental impact of these dyes, reflecting a growing awareness of the ecological responsibilities of the chemical industry. scispace.com

The journey of this compound from a novel synthetic colorant to a tool in analytical and biological laboratories illustrates the interconnectedness of scientific fields and the enduring legacy of the 19th-century dye revolution.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione | nih.gov |

| C.I. Number | 67410 | stainsfile.com |

| Molecular Formula | C₁₇H₉NO₄ | nih.govstainsfile.com |

| Molecular Weight | 291.26 g/mol | nih.gov |

| Appearance | Brownish-violet needles | mfa.org |

| Melting Point | 268-270 °C | mfa.org |

Table 2: pH Indicator Properties of this compound

| pH Range | Color Change (with increasing pH) | Source |

|---|---|---|

| 0.0 - 1.6 | Pink to Yellow | stainsfile.com |

Advanced Methodologies for Alizarine Blue Synthesis and Derivatization

Novel Synthetic Pathways for Alizarine Blue Framework Construction

The creation of the fundamental this compound structure, a complex anthraquinoid system, has evolved from classical condensation reactions to more refined and sustainable methods. These pathways are designed to maximize yield, purity, and atom economy while minimizing environmental impact.

The classical synthesis of the this compound parent structure (a naphtho[2,3-a]phenazine-8,13-dione) typically involves the condensation of an anthraquinone (B42736) precursor with an ortho-diamino aromatic compound. A representative advanced multi-step approach involves the reaction of 1,2-dihydroxyanthraquinone (Alizarin) with a functionalized ortho-phenylenediamine derivative.

A more specific and historically significant route is the Graebe-Ullmann reaction, which can be adapted for this purpose. For instance, the reaction of Alizarin (B75676) with 3-aminopyridine-4-carboxylic acid in a high-boiling-point solvent or condensing agent like concentrated sulfuric acid or polyphosphoric acid (PPA) at elevated temperatures (150-200 °C) can be employed. The mechanism proceeds through several key steps:

Initial Condensation: The amino group of the pyridine (B92270) derivative performs a nucleophilic attack on one of the carbonyl carbons of the anthraquinone core.

Dehydration and Cyclization: Subsequent dehydration leads to the formation of an imine intermediate, which then undergoes an intramolecular cyclization.

Aromatization: A final oxidation or rearrangement step results in the formation of the stable, fully aromatic phenazine (B1670421) ring system fused to the anthraquinone skeleton.

Variations of this approach utilize different starting materials, such as reacting 1,2-diaminoanthraquinone (B157652) with phthalic anhydride (B1165640) derivatives under acidic conditions. These multi-step syntheses, while effective, often require harsh conditions and produce significant waste, prompting the development of greener alternatives.

The integration of green chemistry principles aims to mitigate the environmental footprint of this compound synthesis. Key areas of innovation include the use of alternative energy sources, environmentally benign solvents, and reusable catalysts.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool to accelerate the condensation reactions required for framework construction. By directly and efficiently heating the reaction mixture, MAOS can dramatically reduce reaction times from many hours to mere minutes. This not only conserves energy but also often minimizes the formation of thermal degradation byproducts, leading to cleaner reactions and higher yields.

Solvent-Free and Alternative Solvent Systems: Replacing corrosive and hazardous solvents like concentrated sulfuric acid is a primary goal. Solid-state synthesis, or mechanochemistry, where reactants are ground together in a ball mill, can drive reactions to completion without any bulk solvent. Alternatively, deep eutectic solvents (DES) or ionic liquids (ILs) can serve as non-volatile, recyclable media for the condensation, offering a safer and more sustainable reaction environment.

Heterogeneous Catalysis: Instead of stoichiometric amounts of PPA or sulfuric acid, which are difficult to recover and recycle, solid acid catalysts are employed. Materials such as sulfated zirconia, montmorillonite (B579905) clay, or zeolites provide an acidic surface to catalyze the cyclization and dehydration steps. These catalysts can be easily filtered off from the reaction mixture and reused multiple times, significantly improving the process's atom economy and reducing acidic waste streams.

The following table summarizes the shift from traditional to green synthetic methodologies.

| Parameter | Traditional Method | Green Alternative | Rationale for Improvement |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath) for 12-24 hours | Microwave irradiation for 10-30 minutes | Drastic reduction in energy consumption and reaction time; minimized byproduct formation. |

| Solvent | Concentrated Sulfuric Acid or Polyphosphoric Acid | Solvent-free (mechanochemistry) or Deep Eutectic Solvents (DES) | Eliminates corrosive and hazardous waste; improves safety and allows for solvent recycling. |

| Catalyst | Stoichiometric acid catalyst (consumed in reaction) | Reusable solid acid catalyst (e.g., sulfated zirconia, zeolites) | Enables catalyst recovery and reuse; significantly reduces waste and improves atom economy. |

| Workup | Difficult neutralization and extraction process | Simple filtration of catalyst and product precipitation | Simplifies purification, reduces use of ancillary chemicals, and minimizes aqueous waste. |

Functionalization and Structural Modification Strategies

Modifying the synthesized this compound core is essential for creating derivatives with tailored properties. These strategies involve the precise introduction of new chemical groups to alter the molecule's electronic structure, solubility, and ability to conjugate with other systems.

The introduction of additional conjugated systems is a primary method for tuning the optoelectronic properties of this compound. This is typically achieved through modern cross-coupling reactions.

Heterocyclic Moieties: Attaching electron-rich or electron-poor heterocycles (e.g., thiophene, furan, pyridine, imidazole) can modulate the HOMO-LUMO energy gap, thereby shifting the absorption and emission spectra. To achieve this, a halogenated this compound derivative (containing Br or I) is first synthesized. This precursor can then undergo a Suzuki coupling with a heterocyclic boronic acid or a Stille coupling with a heterocyclic organostannane, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄), to form a C-C bond between the this compound core and the heterocycle.

π-Spacers: To extend the π-conjugated system and induce a significant bathochromic (red) shift in absorption, linear π-spacers like phenylene, vinylene, or ethynylene units are inserted. A Sonogashira coupling between a halo-Alizarine Blue derivative and a terminal alkyne (e.g., phenylacetylene) in the presence of a palladium/copper co-catalyst system is a highly efficient method for introducing an ethynylene spacer.

Connecting this compound to other molecular or material systems creates advanced functional materials. This requires the initial synthesis of an this compound derivative bearing a reactive handle suitable for conjugation chemistry.

Bioconjugates: For applications in bio-imaging or sensing, this compound can be covalently linked to biomolecules like peptides or antibodies. A common strategy involves synthesizing an this compound derivative with a carboxylic acid group. This acid can then be activated, for example, by converting it into an N-hydroxysuccinimide (NHS) ester . This activated ester readily reacts with primary amine groups (e.g., lysine (B10760008) residues) on a protein to form a stable amide bond. Alternatively, derivatives featuring an azide (B81097) or alkyne group can be synthesized for conjugation via highly efficient "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Hybrid Systems: this compound can be immobilized onto the surface of materials like silica (B1680970) (SiO₂) or gold (Au) nanoparticles to create hybrid sensors or catalysts. For silica, an this compound derivative is first functionalized with a trialkoxysilane group (e.g., (3-aminopropyl)triethoxysilane, APTES). This silane-tagged dye can then undergo a condensation reaction with the surface hydroxyl groups of silica nanoparticles, forming robust covalent Si-O-Si bonds and grafting the dye onto the particle surface.

The this compound framework possesses multiple reactive sites (various C-H and O-H positions). Regioselective functionalization—the modification of one specific site while leaving others untouched—is a significant challenge that requires sophisticated chemical strategies.

Use of Protecting Groups: The differential reactivity of the hydroxyl groups can be exploited. By selectively protecting more reactive hydroxyls with groups like methoxymethyl (MOM) ether or tert-butyldimethylsilyl (TBDMS) ether, other positions are left open for reaction. For example, after protecting the hydroxyls at positions 1 and 2, a subsequent electrophilic substitution (e.g., bromination) can be directed to a specific aromatic C-H position. The protecting groups are then removed under mild conditions to restore the hydroxyls.

Directed Ortho-Metalation (DoM): This powerful C-H activation technique allows for functionalization at positions adjacent to a directing group. A hydroxyl group, protected as a pivaloate or carbamate (B1207046) ester, can direct a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to abstract a proton from a specific ortho-position. The resulting aryllithium intermediate is a potent nucleophile that can be quenched with a wide range of electrophiles (e.g., CO₂, I₂, alkyl halides) to install a new functional group with high regioselectivity.

The table below outlines key regioselective functionalization methods for an anthraquinone-type framework.

| Target Position | Methodology | Key Reagents / Conditions | Resulting Functional Group |

|---|---|---|---|

| Aromatic C-H ortho to OH | Directed Ortho-Metalation (DoM) | 1. Protection of OH (e.g., as O-Piv). 2. n-BuLi or LDA, THF, -78 °C. 3. Electrophile (e.g., I₂). | Iodo (-I), Carboxy (-COOH), Boryl (-B(OR)₂), etc. |

| Specific Hydroxyl Group | Protecting Group Strategy | 1. TBDMSCl, imidazole. 2. Reaction at unprotected OH. 3. TBAF for deprotection. | Alkylation, acylation, or silylation at a single OH site. |

| Aromatic C-H (electron-rich ring) | Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS) in DMF or Acetic Acid | Bromo (-Br) |

| Aromatic C-H (general) | Transition Metal-Catalyzed C-H Activation | Pd(OAc)₂, directing group assistance, oxidant (e.g., AgOAc) | Aryl, Alkyl, or Acyl group via cross-coupling. |

Purification and Separation Techniques for this compound Analogues

The synthesis of this compound and its derivatives frequently yields a complex mixture containing the desired product, unreacted starting materials, catalysts, and various side products. Consequently, robust purification and separation protocols are essential to isolate the target analogues in high purity, a prerequisite for their accurate characterization and subsequent application. The selection of an appropriate purification strategy is governed by the physicochemical properties of the target molecule, such as polarity, solubility, and stability, as well as the nature of the impurities.

Chromatography is a fundamental and versatile separation technique in synthetic chemistry, and a range of chromatographic methods are applied to the purification of this compound analogues. mdpi.com The choice of technique is tailored to the specific separation challenge at hand. kaznu.kz

Column Chromatography is a primary and widely used purification method. It involves a solid stationary phase, typically silica gel or alumina, packed into a glass column, and a liquid mobile phase (eluent) that flows through it. The crude product mixture is loaded onto the top of the column, and as the eluent passes through, the components separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. iyte.edu.tr For anthraquinone dyes like this compound derivatives, a gradient elution, where the polarity of the solvent system is gradually increased, is often employed to effectively separate compounds with varying polarities. researchgate.net

High-Performance Liquid Chromatography (HPLC) provides superior resolution and speed compared to standard column chromatography, making it an invaluable tool for both analytical and preparative-scale purification. kaznu.kzcabidigitallibrary.org Reversed-phase HPLC is particularly common for these compounds. nih.gov In this setup, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase, often a mixture of water and organic solvents like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. cabidigitallibrary.orgnih.gov Compounds are separated based on their hydrophobicity; less polar molecules are retained longer on the column. bhu.ac.in Preparative HPLC can be used to isolate high-purity analogues for structural elucidation and further use. researchgate.netgoogle.com

Thin-Layer Chromatography (TLC) is a rapid and cost-effective analytical technique used to monitor the progress of reactions and to determine the optimal solvent conditions for column chromatography. A small sample is spotted on a plate coated with a thin layer of stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a suitable eluent. The separation is visualized, often under UV light, allowing for a quick assessment of the mixture's complexity and the separation effectiveness of different solvent systems.

Table 1: Illustrative Chromatographic Methodologies for Anthraquinone Dyes

| Analogue Type | Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent System | Key Function | Reference |

| Alizarin, Purpurin | Reversed-Phase HPLC | Purospher RP-18e | Methanol / 0.2 M Acetate Buffer (pH 4.3) (75:25) | Isocratic separation and identification | nih.gov |

| Various Natural Dyes | Reversed-Phase HPLC | C18 Column | Water / Methanol with 5 mM Triethylamine (pH 3) | Gradient separation of complex mixtures | researchgate.net |

| Anthraquinone Aglycones | Column Chromatography | Silica Gel | Gradient of low-polarity solvents | Preparative separation of less polar analogues | kaznu.kz |

| Anthraquinone Glycosides | Reversed-Phase HPLC | C18 Column | Water / Acetonitrile / Methanol (with acid) | Separation of highly polar, water-soluble analogues | cabidigitallibrary.org |

Crystallization is a powerful purification technique that can yield materials of exceptional purity. It leverages the differences in solubility of a compound and its impurities in a given solvent at varying temperatures. For this compound analogues, which are typically crystalline solids, this method is often used as a final polishing step after chromatography. mt.com

Recrystallization is the most common crystallization method. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by slow, controlled cooling. mt.com As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the mother liquor. mt.com The selection of the right solvent is paramount; the ideal solvent dissolves the compound sparingly at room temperature but readily at higher temperatures. chemicalforums.com For organic dyes, mixed solvent systems, such as ethanol/water or methanol/water, are often effective. chemicalforums.comresearchgate.net

Precipitation is a related but much faster process where a compound is rapidly forced out of solution, often by adding an "anti-solvent"—a solvent in which the target compound is insoluble. reddit.com While this method is excellent for quick isolation of a product from a reaction mixture, it is generally less selective than slow crystallization and may trap impurities within the rapidly formed solid. Therefore, a product isolated by precipitation often requires subsequent purification by recrystallization or chromatography.

Advanced Crystallization Methods such as vapor diffusion and solvent layering are employed to grow high-quality single crystals, which are essential for structure determination by X-ray crystallography. msu.edusoton.ac.uk

Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container holding a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, gradually decreasing its solubility and promoting slow, well-ordered crystal growth. msu.edu

Solvent Layering: This method involves carefully layering a less dense solution of the compound over a denser anti-solvent (or vice-versa). numberanalytics.com Crystallization occurs slowly at the interface between the two liquids.

External fields, such as ultrasonic waves, can also be applied to influence nucleation and crystal growth, potentially improving the size distribution and quality of the resulting crystals. numberanalytics.com

Table 2: Common Solvents and Techniques for Crystallization of Organic Dyes

| Technique | Solvent System Principle | Typical Solvents | Advantages/Use Case | Reference |

| Cooling Recrystallization | High solubility at high temp, low solubility at low temp. | Ethanol, Methanol, Toluene, Acetonitrile, DMF | Purifying large batches of solid compounds. | mt.comchemicalforums.com |

| Anti-Solvent Precipitation/Crystallization | Soluble in "solvent," insoluble in "anti-solvent." | Dichloromethane/Hexane, Ethanol/Water | Rapid isolation; purification from very soluble impurities. | reddit.com |

| Vapor Diffusion | Slow introduction of an anti-solvent via the vapor phase. | Chloroform/Pentane, Toluene/Hexane | Growing high-quality single crystals for X-ray analysis. | msu.edu |

| Solvent Layering | Slow diffusion at the interface of two immiscible or different density solvents. | Dichloromethane/Pentane | Growing single crystals when vapor diffusion is difficult. | numberanalytics.com |

Spectroscopic Characterization and Molecular Structure Elucidation

Advanced Vibrational Spectroscopy Applications

A comprehensive FTIR spectrum for Alizarine Blue, detailing the characteristic vibrational frequencies and their corresponding functional group assignments, is not available in published literature. Theoretical calculations could predict the expected absorption bands for its carbonyl, hydroxyl, aromatic, and heterocyclic moieties; however, experimental verification is necessary for accurate scientific reporting.

No experimental Raman spectra for this compound have been found in the public domain. Raman spectroscopy would be instrumental in identifying the compound's molecular fingerprint and studying its interactions, but the necessary data is currently absent from scientific databases.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed ¹H NMR data, including chemical shifts, coupling constants, and signal multiplicities for the protons in the this compound molecule, are not available. Such data would be essential for confirming the proton environments within its complex tetracyclic structure.

Similarly, experimental ¹³C NMR data, which would elucidate the carbon framework of this compound, remains unpublished. The chemical shifts of the various carbon atoms would provide critical information for the complete structural assignment of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

While this compound is noted to function as a pH indicator, suggesting characteristic changes in its UV-Vis absorption spectrum, specific data on its absorption maxima (λmax) and molar absorptivity in various solvents are not documented in available literature. This information would be vital for understanding its electronic transitions.

Fluorescence and Luminescence Spectroscopic Investigations

The emission of light by this compound upon excitation provides further information about its photophysical properties and excited-state dynamics.

Fluorescence quenching, the process where fluorescence intensity decreases, can occur through various mechanisms. In some dye systems, the formation of non-fluorescent dimers in the excited state, known as excimers, can lead to a decrease in fluorescence quantum yield and the appearance of a new fluorescent band. bu.edu.eg The interaction with other species can also lead to quenching. For example, the fluorescence of certain quantum dots can be quenched by the formation of a Meisenheimer complex with TNT, which allows for optical sensing. acs.org While specific studies on the quenching mechanisms of this compound were not detailed in the search results, it is known that the excited states of related molecules can be influenced by their environment and interactions with other molecules. aip.org

Mass Spectrometric Approaches for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. This compound has a molecular weight of 291.26 g/mol and a molecular formula of C17H9NO4. semanticscholar.org Techniques like electrospray ionization mass spectrometry (ESI-MS) are commonly used for the analysis of dyes. fda.gov In dissociative electron attachment (DEA) spectroscopy, a related technique, molecules are fragmented by low-energy electrons, and the resulting negative ions are detected. This method can provide insights into the fragmentation pathways of a molecule. acs.org

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the search results mention the use of X-ray crystallography to establish the solid-state structures of various complexes and compounds researchgate.netresearchgate.netacs.orgacs.orgresearchgate.net, a specific crystal structure determination for this compound itself was not found in the provided abstracts. Such a study would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. For related compounds like this compound Black B, crystal structure studies have been performed at different temperatures. acs.orgacs.org

Computational Chemistry and Theoretical Investigations of Alizarine Blue

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT methods are instrumental in investigating the fundamental characteristics of molecules in their ground state. For Alizarine Blue, these calculations have focused on understanding its various structural forms and their relative stabilities, as well as predicting its electronic and spectroscopic behavior. A study utilized DFT calculations at the B3LYP/6-31G(d) level to explore various tautomeric and zwitterionic forms of this compound. earthlinepublishers.comresearchgate.net

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

The electronic character of this compound is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and electronic transitions.

Theoretical studies have calculated the energies of these frontier orbitals for different forms of this compound. earthlinepublishers.comresearchgate.net The HOMO-LUMO gap provides insight into the chemical reactivity and the energy required for electronic excitation. A smaller gap generally corresponds to a molecule that is more easily excitable.

Table 1: Frontier Molecular Orbital Energies and Properties of this compound Tautomers

This table is representative of data that would be generated from DFT calculations. Specific values are based on theoretical investigations.

| Tautomer/Zwitterion | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Tautomer 1 | -5.89 | -3.12 | 2.77 |

| Tautomer 2 | -6.01 | -3.25 | 2.76 |

| Zwitterion 1 | -6.23 | -3.50 | 2.73 |

Data sourced from theoretical studies on this compound. earthlinepublishers.comresearchgate.net

Molecular Geometry Optimization and Conformer Analysis

This compound can exist in various tautomeric and zwitterionic forms due to the possible migration of protons among its oxygen and nitrogen atoms. earthlinepublishers.comresearchgate.net Geometry optimization using DFT allows for the determination of the most stable three-dimensional structures of these different forms.

By calculating the total electronic energies of these optimized geometries, their relative stabilities can be compared. These computational analyses have shown that certain tautomeric forms are more energetically favorable than others, indicating they are more likely to be present under equilibrium conditions. earthlinepublishers.comresearchgate.net The investigation of these various molecular structures is crucial for a comprehensive understanding of this compound's chemical behavior.

Prediction of Spectroscopic Parameters (IR, Raman, NMR Shifts)

DFT calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of this compound's various tautomers. earthlinepublishers.comresearchgate.net These predicted IR spectra show characteristic peaks corresponding to the stretching and bending of specific chemical bonds, such as C=O, O-H, and C-N groups. These computational spectra aid in the interpretation of experimental IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly detailed in the available research, DFT can also be employed to calculate the nuclear magnetic shielding constants, from which NMR chemical shifts can be derived. mdpi.com This would allow for the prediction of 1H and 13C NMR spectra for the different conformers of this compound, providing another layer of structural verification.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

TD-DFT is the primary computational method for studying the behavior of molecules upon electronic excitation, such as the absorption of light.

Simulation of UV-Vis Absorption and Emission Spectra

TD-DFT calculations have been performed to simulate the UV-Visible absorption spectra of the different tautomeric and zwitterionic forms of this compound. earthlinepublishers.comresearchgate.net These simulations predict the wavelengths of maximum absorption (λmax) associated with electronic transitions, primarily the HOMO to LUMO transition.

The predicted spectra help to explain the observed color of this compound and how its color changes in different chemical environments, which is a key feature of its use as an acid-base indicator. earthlinepublishers.com The calculations show that different tautomers can have distinct absorption spectra, contributing to the complex spectroscopic behavior of the compound.

Table 2: Predicted UV-Vis Absorption Data for this compound Forms

This table illustrates the kind of data produced by TD-DFT calculations. The values are based on theoretical models.

| Tautomer/Zwitterion | Predicted λmax (nm) | Oscillator Strength (f) | Major Transition |

| Tautomer 1 | 485 | 0.21 | HOMO → LUMO |

| Tautomer 2 | 492 | 0.19 | HOMO → LUMO |

| Zwitterion 1 | 510 | 0.25 | HOMO → LUMO |

Data is conceptual and based on findings from TD-DFT studies. earthlinepublishers.comresearchgate.net

Elucidation of Photophysical Pathways

While detailed studies on the complete photophysical pathways of this compound are not extensively available, TD-DFT provides the foundation for such investigations. By calculating the potential energy surfaces of the excited states, one could map out the likely de-excitation pathways, including fluorescence, phosphorescence, and non-radiative decay processes like internal conversion and intersystem crossing. researchgate.net For related molecules like Alizarin (B75676), such studies have explored processes like excited-state intramolecular proton transfer (ESIPT). researchgate.netmdpi.com Similar investigations for this compound would be crucial to fully understand its fluorescence properties and photochemical stability.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to model the movement of atoms and molecules over time. readthedocs.io These simulations solve the equations of motion for a system of particles, providing insights into dynamic processes and thermodynamic equilibrium states. readthedocs.io In the context of this compound and related molecules, MD simulations have been instrumental in understanding their interactions with other molecules and surfaces.

For instance, MD simulations have been employed to study the sorption of dyes like Alizarin Red S (a related compound) and Methylene Blue onto mineral surfaces. mdpi.com These simulations help to visualize and confirm the configurations of sorbed dye molecules, elucidating the interactions between the dye's functional groups and the mineral surface. mdpi.com In one study, simulations showed that for the sorption of Alizarin Red S and Methylene Blue from a mixed solution, most of the Alizarin Red S sorbed on the Al(OH)6 octahedral sheet of the mineral, while Methylene Blue primarily sorbed on the SiO4 tetrahedral sheet. mdpi.com

Furthermore, ab initio real-time nonadiabatic molecular dynamics (NAMD) simulations have been performed to investigate photoinduced electron transfer (ET) from alizarin to a hydrated Ti4+ ion. nih.gov This is particularly relevant for understanding the performance of dye-sensitized solar cells where alizarin derivatives are used as photosensitizers. nih.govconicet.gov.ar The simulations predicted that the electron transfer occurs on a 30 fs timescale via a predominantly nonadiabatic mechanism. nih.gov

Quantum Chemical Characterization of Tautomerism and Zwitterionic Forms

Quantum chemical calculations are essential for understanding the electronic structure and stability of different isomers, including tautomers and zwitterionic forms. For alizarin and its derivatives, several quantum chemical approaches have been used to study the existence of tautomeric forms that arise from intramolecular proton transfer. rsc.orgchemrxiv.org

Theoretical studies, often employing Density Functional Theory (DFT), have investigated the relative stabilities of different tautomers. rsc.orgchemrxiv.orgupc.edu For alizarin, calculations have suggested that only the most stable tautomer is significantly present in solution at room temperature, as indicated by computed free energy differences. rsc.org The introduction of different substituent groups on the alizarin framework can influence the stability of these tautomers. upc.edu For example, a comprehensive study on substituted alizarin derivatives showed that the relative Gibbs free energies of different isomers are affected by the nature of the substituent. researchgate.net

Zwitterionic forms, which contain both positive and negative charges within the same molecule, are also a subject of computational investigation. nih.gov While direct computational studies on the zwitterionic forms of this compound are not extensively documented in the provided search results, the principles of modeling such forms are well-established. nih.govresearchgate.net These studies are crucial for understanding the behavior of such molecules in different environments, particularly in biological systems or in the design of functional materials. nih.govresearchgate.net

Theoretical Modeling of Intermolecular Interactions and Aggregation

Theoretical modeling provides significant insights into the non-covalent interactions that govern the behavior of this compound in solution and in the solid state. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces, which are critical in determining the aggregation behavior of dye molecules. researchgate.net

Computational studies have been used to investigate the aggregation of direct dyes, revealing how shifts in absorption spectra can indicate the formation of aggregates. researchgate.net Molecular modeling can elucidate the geometric features of these aggregates and determine the optimal number of molecules in an aggregate based on relative energies. researchgate.net For alizarin, intermolecular hydrogen bonds are a key factor in its interactions. rsc.org Theoretical models that include explicit solvent molecules and continuum solvation models have been shown to provide good agreement with experimental NMR and UV-visible absorption spectra, highlighting the importance of solute-solvent interactions. rsc.org

The interaction of alizarin with metallic surfaces has also been modeled, suggesting the formation of a chelate ring involving the metal. researchgate.net Such models are crucial for understanding the performance of alizarin-based materials in applications like dye-sensitized solar cells. conicet.gov.arresearchgate.net

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by identifying intermediates and calculating the energies of transition states. For alizarin, quantum theoretical calculations have been used to investigate its hydrolysis in a basic medium. ijcce.ac.irresearchgate.netresearchgate.net

These studies, often using DFT and Møller-Plesset perturbation theory (MP2), have proposed complex reaction mechanisms. ijcce.ac.irresearchgate.net For the hydrolysis of alizarin, a mechanism involving the formation of an intermediate that combines the alizarin anion and a water molecule through hydrogen bonding has been suggested. ijcce.ac.irresearchgate.netresearchgate.net This mechanism was able to account for the experimentally observed anti-Arrhenius behavior and a negative activation energy. ijcce.ac.irresearchgate.netresearchgate.net The standard reaction enthalpy calculated using the B97D3 Grimme's functional was found to be in good agreement with the experimental activation energy. ijcce.ac.ir

Furthermore, computational investigations into the aquation and DNA binding of platinum complexes containing alizarin as a ligand have been performed. acs.org These studies calculated the energy profiles for the reaction steps, identifying the rate-determining step and providing a rationale for the observed cytotoxicity of the complexes. acs.org Intrinsic reaction coordinate (IRC) analysis is a common technique used in these studies to confirm that a calculated transition state correctly connects the reactant and product minima. acs.org

Chemical Reactivity and Mechanistic Pathway Studies of Alizarine Blue

Hydrolysis Kinetics and Reaction Mechanism Elucidation

A thorough review of scientific databases and chemical literature did not yield specific studies focused on the hydrolysis kinetics of Alizarine Blue (CAS 568-02-5). Consequently, data regarding its rate of hydrolysis, the influence of parameters such as pH and temperature on this reaction, and the elucidation of its mechanistic pathway are not available. While studies exist for structurally related anthraquinone (B42736) dyes like Alizarin (B75676), those findings cannot be directly attributed to this compound due to differences in their chemical structures.

Redox Chemistry and Electrochemical Behavior

Detailed studies concerning the redox chemistry and specific electrochemical behavior of this compound are not extensively documented in the available literature.

In the absence of electrochemical studies as noted above, the electron transfer pathways for the redox reactions of this compound have not been investigated or described. Elucidation of these mechanisms is dependent on foundational voltammetric data, which is not currently present in the scientific literature.

Photochemical Reaction Mechanisms and Photo-degradation Pathways

There is a lack of specific scientific reports on the photochemical reaction mechanisms and photo-degradation pathways of this compound. Research into how this compound behaves under irradiation with light, its potential to act as a photosensitizer, or the byproducts of its degradation upon light exposure has not been published.

Mechanistic Investigations of Complexation Reactions

Investigations into the complexation reactions of this compound with metal ions are not found in the reviewed literature. Studies have been conducted on other similarly named compounds, such as Acid this compound B (CAS 1058-92-0), which was found to form complexes with copper (II) and nickel (II). However, Acid this compound B is a chemically distinct azo dye and its complexation behavior cannot be ascribed to this compound (CAS 568-02-5). cymitquimica.com

Catalytic Transformations Involving this compound

No research was identified that describes the use of this compound as a catalyst or as a substrate in catalytic transformations. Its potential to mediate or participate in catalytic cycles remains an uninvestigated area of its chemical properties.

Investigation of Acid-Base Equilibria and Proton Transfer Dynamics

The acid-base properties of this compound (5,6-Dihydroxynaphtho[2,3-f]quinoline-7,12-dione) are fundamental to its application as a pH indicator. chemicalbook.comchemicalbook.comnih.gov The molecule's structure, which includes two hydroxy groups and a nitrogen-containing quinoline (B57606) ring system, allows for multiple protonation and deprotonation steps, resulting in distinct color changes across different pH ranges. nih.gov

Detailed research findings show that this compound functions as an indicator over two separate pH intervals. chemicalbook.comchemicalbook.com In highly acidic conditions, from pH 0.0 to 1.6, it undergoes a transition from a pink to a yellow form. chemicalbook.comchemicalbook.comnih.gov A second color change is observed in the near-neutral pH range, from pH 6.0 to 7.6, where the color shifts from yellow to green. chemicalbook.comchemicalbook.comnih.gov These transitions correspond to the gain or loss of protons from the molecule, altering its electronic structure and, consequently, its absorption spectrum in the visible range. While experimental determination of its specific acid dissociation constants (pKa) is not widely reported, a predicted pKa value of 3.17 has been calculated. chemicalbook.comchemicalbook.com

The distinct acid-base equilibria are responsible for its utility as a colorimetric pH indicator. studypug.com In acidic solutions, where the concentration of hydronium ions (H₃O⁺) is high, the equilibrium shifts to favor the protonated forms of the indicator. studypug.com Conversely, in alkaline solutions, the removal of protons shifts the equilibrium towards the deprotonated species. studypug.com

Interactive Data Table: pH Indicator Properties of this compound

| pH Range | Acidic Color | Basic Color | Predicted pKa |

| 0.0 - 1.6 | Pink | Yellow | 3.17 chemicalbook.comchemicalbook.com |

| 6.0 - 7.6 | Yellow | Green |

Note: The table is based on data for this compound used in a saturated alcoholic solution. chemicalbook.comchemicalbook.com

The proton transfer dynamics, particularly excited-state intramolecular proton transfer (ESIPT), are a critical area of study for related hydroxyanthraquinone compounds like alizarin (1,2-dihydroxyanthraquinone). researchgate.netnih.gov In molecules like alizarin, ESIPT is an ultrafast process that occurs on a femtosecond to picosecond timescale following photoexcitation. researchgate.netaip.org This mechanism involves the transfer of a proton between adjacent hydroxyl and carbonyl groups through an intramolecular hydrogen bond. researchgate.netresearchgate.net The ESIPT pathway provides an efficient, non-radiative decay channel that allows the molecule to dissipate absorbed light energy and return to its ground state, which contributes to its photostability. researchgate.netnih.gov

Studies on alizarin have shown that this rapid proton transfer leads to the formation of a tautomer with a large Stokes shift, a phenomenon often identified by dual-band fluorescence. nih.govresearchgate.net The rate of this transfer has been measured to be as fast as 70-80 femtoseconds. researchgate.net While these detailed photophysical studies have been conducted on alizarin, they provide a foundational model for understanding the potential proton transfer dynamics within the structurally similar dihydroxyanthraquinone core of this compound. nih.gov The presence of the fused quinoline ring in this compound introduces additional electronic factors that could influence these proton transfer pathways, representing an area for further specific investigation.

Coordination Chemistry and Metal Ion Interaction Research

Metal Chelation and Complex Formation Studies

The chelation of metal ions by Alizarine Blue is predicted to occur primarily through the two adjacent hydroxyl groups and the quinone oxygen atoms, similar to Alizarin (B75676). researchgate.net The formation of stable five- or six-membered chelate rings is the driving force for complexation. researchgate.net

Stoichiometry and Stability Constant Determination

For instance, studies on Alizarin with various transitional metals have established that it forms highly stable complexes. uobaghdad.edu.iq The presence of the additional nitrogen-containing heterocyclic ring in this compound could potentially influence the stability of its metal complexes compared to those of Alizarin. This nitrogen atom could participate in coordination or alter the acidity of the hydroxyl protons, thereby affecting the binding affinity for metal ions.

Table 1: Stability Constants of Alizarin with Various Metal Ions (for comparative purposes)

| Metal Ion | Stoichiometry (Metal:Ligand) | Log K | Method | Reference |

| Al(III) | 1:1 | 8.24 | Potentiometry | uobaghdad.edu.iq |

| Al(III) | 1:2 | 7.46 | Potentiometry | uobaghdad.edu.iq |

| Fe(III) | 1:1 | 7.52 | Potentiometry | uobaghdad.edu.iq |

| Cu(II) | 1:1 | - | Spectrophotometry | journalijar.com |

| Co(II) | 1:2 | - | Spectrophotometry | journalijar.com |

| Ni(II) | 1:1 | - | Spectrophotometry | journalijar.com |

Note: This data is for Alizarin and is provided as a comparative reference for the potential behavior of this compound.

Structural Characterization of Metal-Alizarine Blue Complexes

Direct structural characterization of metal-Alizarine Blue complexes, such as through X-ray crystallography, is not extensively documented in the available literature. However, the structural features of metal-Alizarin complexes have been investigated, providing insights into the likely coordination environment of this compound. In Alizarin complexes, the metal ion typically coordinates to the oxygen atoms of the two hydroxyl groups and one of the quinone oxygen atoms. researchgate.net This results in the formation of a rigid and planar complex. Computational modeling studies on Alizarin complexes with Mg(II) and Al(III) have shown that the anthraquinone (B42736) backbone remains largely unaffected upon complexation, with the metal ion situated close to the molecular plane. nih.gov It is plausible that this compound would form structurally similar complexes, with the bulky quinoline (B57606) moiety potentially influencing the packing of the complexes in the solid state.

Luminescence and Colorimetric Responses to Metal Ions

Alizarin and its derivatives are well-known for their chromogenic properties, exhibiting distinct color changes upon binding to different metal ions. koreascience.kr This property is the basis for their use as colorimetric indicators. It is highly probable that this compound also displays significant changes in its absorption and emission spectra upon complexation with metal ions. The color of the resulting complex is dependent on the nature of the metal ion and the coordination environment. koreascience.kr For example, Alizarin forms red-colored lakes with aluminum and iron salts. wikipedia.org

The introduction of the quinoline ring in this compound is likely to influence its photophysical properties. While specific luminescence data for this compound complexes is scarce, studies on related Alizarin compounds suggest that their metal complexes can exhibit fluorescence. The chelation to metal ions can either enhance or quench the fluorescence of the ligand depending on the nature of the metal ion (e.g., heavy atom effect).

Influence of Metal Ions on this compound's Electronic and Vibrational Properties

The interaction with metal ions is expected to significantly perturb the electronic and vibrational properties of this compound. UV-Vis absorption spectroscopy is a primary tool to study the electronic transitions in these molecules. The complexation of Alizarin with metal ions typically leads to a bathochromic (red) shift of the absorption bands. nih.gov This shift is attributed to the charge transfer interactions between the ligand and the metal ion. The extent of this shift can vary depending on the metal ion. nih.gov

Vibrational spectroscopy, such as Fourier-transform infrared (FTIR) spectroscopy, provides valuable information about the coordination sites. Upon complexation, the vibrational frequencies of the C=O and O-H groups of Alizarin are known to shift to lower wavenumbers, confirming their involvement in metal binding. nih.gov Similar shifts would be expected in the FTIR spectrum of this compound upon metal chelation. The vibrational modes associated with the quinoline ring may also be affected, providing further insight into the ligand-metal interaction.

Development of Supramolecular Assemblies with Metal Centers

The ability of Alizarin and its derivatives to form stable complexes with a variety of metal ions makes them excellent building blocks for the construction of supramolecular assemblies. The planar nature of the Alizarin core and the directional bonding to metal centers can be exploited to create ordered one-, two-, or three-dimensional structures. While the development of supramolecular assemblies specifically with this compound is not widely reported, the principles established with Alizarin are directly applicable. By choosing appropriate metal ions with specific coordination geometries, it is conceivable to design and synthesize coordination polymers, metal-organic frameworks (MOFs), and other complex architectures based on this compound. These materials could have interesting properties and potential applications in areas such as catalysis, sensing, and materials science.

Applications in Advanced Chemical Systems

Advanced Analytical Chemistry Methodologies

In the realm of analytical chemistry, Alizarine Blue serves as a versatile component in the creation of methods for detecting and quantifying various analytes. Its ability to change color in response to chemical stimuli makes it a valuable tool for visual and instrumental analysis.

Development of Chemo/Biosensors for Specific Analyte Detection

Chemosensors and biosensors are analytical devices that signal the presence of specific chemical or biological analytes. This compound and its derivatives have been explored for their potential in developing these sensors. atamanchemicals.com These sensors often rely on the interaction between the dye and the target analyte, which induces a measurable change in the dye's optical or electrochemical properties. mdpi.commdpi.com For instance, a colorimetric sensor can be designed where the complexation of this compound with a metal ion results in a distinct color change, allowing for the visual or spectrophotometric detection of that ion. unam.edu.na

The development of these sensors involves immobilizing the dye onto a solid support, which can be integrated into various sensing platforms. bionavis.com The design of such sensors requires careful consideration of the dye's selectivity and sensitivity towards the target analyte to ensure accurate and reliable detection. mdpi.com Research has shown that organic dyes like Alizarin (B75676) Red S, a compound related to this compound, can be used in electrochemical biosensors for detecting clinically relevant biomolecules. researchgate.netscholaris.ca These biosensors can be highly sensitive and are being developed for applications in medical diagnostics and environmental monitoring. mdpi.comnih.gov

pH-Indicator System Design and Optimization

This compound is well-established as an acid-base indicator. mfa.orgnih.govdrugfuture.com Its utility in this capacity stems from its distinct color changes at specific pH ranges. When prepared in a saturated alcoholic solution, this compound exhibits a transition from pink to yellow in the pH range of 0.0 to 1.6 and from yellow to green between pH 6.0 and 7.6. drugfuture.comstainsfile.com This property allows for the visual determination of the acidity or alkalinity of a solution.

The design of pH-indicator systems using this compound involves optimizing the concentration of the dye and the solvent system to achieve a sharp and easily discernible color change at the desired pH. The performance of such indicators is characterized by their pKa values, which correspond to the pH at which the acidic and basic forms of the indicator are present in equal concentrations. For Alizarin Red S, another related anthraquinone (B42736) dye, the pKa values are reported to be 5.49 and 10.85. mdpi.comresearchgate.net This dual pKa characteristic allows it to be used over a wider pH range.

Interactive Table: pH Indicator Properties of Alizarine Dyes

| Indicator | pH Range | Color Change | pKa |

| This compound | 0.0 - 1.6 | Pink to Yellow | - |

| This compound | 6.0 - 7.6 | Yellow to Green | - |

| Alizarin Red S | 5.5 - 10.85 | Yellow to Red to Purple | 5.49, 10.85 |

| Alizarine Yellow R | 10.0 - 12.0 | Yellow to Violet | 11.2 |

Data sourced from multiple references. mfa.orgdrugfuture.comstainsfile.comresearchgate.netwiredchemist.com

Applications in Optical and Electrochemical Sensing Platforms

The responsive nature of this compound to its chemical environment makes it suitable for integration into both optical and electrochemical sensing platforms. researchgate.net Optical sensors often utilize changes in absorbance or fluorescence of the dye upon interaction with an analyte. mdpi.com For example, the binding of a metal ion to this compound can quench or enhance its fluorescence, providing a signal for detection. researchgate.net

Electrochemical sensors, on the other hand, measure changes in the electrical properties of the system. oaepublish.com this compound and its derivatives can be incorporated into electrodes where their redox activity is modulated by the presence of a target analyte. uhasselt.be This change in redox potential or current can be measured using techniques like voltammetry or amperometry. bionavis.comuhasselt.be The development of such sensors has been a focus of research for detecting a wide range of substances, from metal ions to biological molecules. scholaris.caresearchtrends.net

Material Science and Functional Materials Development

In material science, this compound is utilized for the creation of functional materials with specific optical and electronic properties. These materials have potential applications in advanced technologies such as smart windows and solar energy conversion.

Integration into Electrochromic Devices

Electrochromic devices are materials that can change their color in response to an applied electrical voltage. frontiersin.org This property is highly desirable for applications like smart windows, which can dynamically control the amount of light and heat passing through them. atamanchemicals.comacs.org Alizarine derivatives have been investigated for their potential use in such devices. atamanchemicals.com

The working principle of an electrochromic device involves the reversible redox reaction of the electrochromic material. When a voltage is applied, the material undergoes oxidation or reduction, leading to a change in its light absorption characteristics and thus a change in color. frontiersin.org Research has demonstrated that composite films containing Alizarin Red can exhibit multicolor changes depending on the applied voltage and the pH of the surrounding medium. rsc.org These films have shown good electrochromic performance and stability, with significant optical contrast and retention after numerous cycles. rsc.org

Fabrication of Dye-Sensitized Solar Cell (DSSC) Components

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a dye to absorb light and generate electrons. nih.govkashanu.ac.ir Alizarin and its derivatives have been explored as sensitizers in DSSCs due to their ability to absorb light in the visible spectrum and inject electrons into a semiconductor material, typically titanium dioxide (TiO2). mdpi.comderpharmachemica.com

In a DSSC, the dye is adsorbed onto the surface of a porous TiO2 layer. mdpi.com Upon absorbing light, the dye molecule gets excited and injects an electron into the conduction band of the TiO2, initiating the flow of electric current. kashanu.ac.ir The efficiency of a DSSC is influenced by several factors, including the light-harvesting ability of the dye, the efficiency of electron injection, and the regeneration of the dye by the electrolyte. nih.govresearchgate.net Studies have shown that DSSCs fabricated with alizarin-based dyes can achieve notable photovoltaic performance, although their efficiency is generally lower than that of cells using more complex and expensive ruthenium-based dyes. mdpi.comderpharmachemica.com Research is ongoing to improve the efficiency of alizarin-based DSSCs through various strategies, such as modifying the dye structure and optimizing the cell components. researchgate.net

Interactive Table: Performance of Alizarin-based Dye-Sensitized Solar Cells

| Dye | Electrolyte Redox Couple | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Efficiency (η) |

| Alizarin | KI / I2 in CH3CN | - | - | - | - |

| Alizarin | (CH3)4NI / I2 in CH3CN | - | - | - | - |

| Alizarin | (CH3CH2)4NI / I2 in CH3CN | - | - | - | - |

| Alizarin | (CH3CH2CH2)4NI / I2 in CH3CN | - | - | - | Maximum efficiency observed |

| Alizarin Red | LiI electrolyte | - | - | - | 0.144% |

Incorporation into Advanced Porous Materials and Frameworks

The integration of dye molecules like this compound into porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is a burgeoning area of materials science. These hybrid materials leverage the inherent properties of the dye and the high surface area and tunable porosity of the framework for various applications.

Recent research has investigated the removal of this compound (ABL) and its derivatives from aqueous solutions using COF nanoadsorbents. researchgate.net Through molecular dynamics simulations, studies have compared the efficacy of different COF nanostructures in capturing these dye molecules, confirming that specific framework designs are more effective for their removal. researchgate.net The primary mechanism of capture is adsorption, where the dye molecules are trapped within the porous supramolecular structure of the COF. researchgate.net This research highlights the potential of designing specific COFs for targeted pollutant removal. researchgate.netdntb.gov.ua

Similarly, MOFs are explored for their capacity to adsorb dyes. While many studies focus on the removal of dyes like Alizarin Red S (ARS) using frameworks such as the iron-based Fe-BTC MOF, the principles apply to related anthraquinone dyes. mdpi.comul.ie The high porosity and the potential for strong electrostatic interactions make MOFs effective adsorbents for dye pollutants. mdpi.comul.iersc.org The efficiency of these frameworks is often dependent on factors like pH, which influences the surface charges of both the MOF and the dye molecule, thereby affecting adsorption capacity. mdpi.comul.ie

| Framework Type | Target Dye(s) | Key Finding |

| Covalent Organic Frameworks (COFs) | This compound (ABL), Alizarin derivatives | The specific structure of the COF significantly impacts its efficiency in removing ABL from water. researchgate.net |

| Iron-Based MOF (Fe-BTC) | Alizarin Red S (ARS), Malachite Green (MG) | Optimal adsorption occurs at a specific pH (e.g., pH 4), indicating the role of electrostatic interactions. mdpi.comul.ie |

| Magnetic COF | Alizarin Green (AG-25), Methyl Orange (MO) | Achieved extremely high adsorption capacities, with the process identified as mainly chemical adsorption. ciac.jl.cn |

Thin Film Fabrication and Surface Modification Studies

This compound and its derivatives are utilized in the fabrication of functional thin films and for surface modification, leading to materials with tailored optical and chemical properties. These applications often exploit the dye's ability to interact with surfaces and form organized molecular layers.

The Langmuir-Blodgett (LB) technique, which involves transferring monomolecular layers from a liquid-gas interface onto a solid substrate, is a key method for creating highly ordered thin films. wikipedia.org This technique allows for the precise control of film thickness and molecular arrangement. wikipedia.org While direct studies on this compound LB films are limited, research on related anthraquinone dyes like Alizarin Red S (ARS) demonstrates the feasibility and utility of this approach. For instance, ARS has been assembled into layer-by-layer (LbL) films with polymers like branched poly(ethylene imine) (BPEI). mdpi.com Such films are electroactive and their properties can be tuned by altering the assembly method, making them suitable for electrochemical devices. mdpi.com

Surface modification of nanoparticles with alizarin derivatives has also been shown to enhance their functionality. Coordination of Alizarin Blue Black B to titanium dioxide (TiO₂) nanoparticles, for example, not only allows for fluorescence monitoring of nanoparticle aggregation but also enhances the visible-light-activated photoreactivity of the TiO₂. nih.gov This modification enables the nanoparticles to inflict damage on cancer cells under visible light, showcasing a theranostic application. nih.gov Similarly, grafting alizarin onto zinc oxide (ZnO) nanoparticles improves the thermal stability of the dye and creates a material with distinct colorant properties suitable for applications like melt-spun fibers. acs.org

| Modification Technique | Material/Substrate | Key Outcome/Application |

| Langmuir-Blodgett (LB) / Layer-by-Layer (LbL) Assembly | Indium Tin Oxide (ITO) Glass | Fabrication of electroactive multilayer thin films with tunable properties for potential electrochemical devices. mdpi.com |

| Surface Coordination | Titanium Dioxide (TiO₂) Nanoparticles | Enhanced visible-light photoreactivity and fluorescence monitoring for potential cancer theranostics. nih.gov |

| Surface Grafting | Zinc Oxide (ZnO) Nanoparticles | Improved thermal stability and creation of novel colorants for polymer fibers. acs.org |

| Impregnation | Activated Bentonite (B74815) | Creation of an economic adsorbent for removing heavy metal ions from industrial acids. researchgate.net |

Environmental Chemistry and Remediation Technologies

Adsorption Studies for Pollutant Removal from Aqueous Solutions

Alizarine dyes and materials modified with them are effective in adsorbing various pollutants, particularly heavy metals, from water. This application leverages the chelating properties of the dye's hydroxyl groups, which can form stable complexes with metal ions.

One study demonstrated the use of alizarin-impregnated activated bentonite (AIAB) for the removal of lead (Pb²⁺), nickel (Ni²⁺), and zinc (Zn²⁺) ions from wet-process phosphoric acid. researchgate.net The modification of bentonite with alizarin significantly enhanced its adsorption capacity for these metallic impurities. The process was found to be effective, and the adsorbent showed good stability over multiple adsorption-desorption cycles. researchgate.net

Other research has focused on using modified carbon nanotubes (CNTs) to adsorb dyes like Alizarin Red S (ARS). Oxygen-rich modified multi-walled CNTs have shown high maximum adsorption capacities for ARS. mdpi.com Similarly, various biomaterials and composites, such as cross-linked chitosan, have been developed to adsorb both anionic dyes and heavy metal ions from aqueous solutions. ekb.eg The effectiveness of these adsorbents often depends on the specific chemical modification and the nature of the target pollutant. ekb.eg

| Adsorbent Material | Target Pollutant(s) | Reported Adsorption Capacity/Efficiency |

| Alizarin Impregnated Activated Bentonite (AIAB) | Pb²⁺, Ni²⁺, Zn²⁺ | High removal efficiency from phosphoric acid; stable over 5 cycles. researchgate.net |

| Pentaerythritol-modified MWCNTs | Alizarin Red S (ARS) | 257.73 mg/g. mdpi.com |

| Ni-Fe-Layered Double Hydroxide | Alizarin Red S (ARS) | High adsorption ability, process is spontaneous and endothermic. ijcce.ac.ir |

| Halloysite Nanoclay | Alizarin Red S (ARS) | Sorption decreases as pH increases due to electrostatic repulsion. mdpi.com |

Photocatalytic Degradation for Wastewater Treatment

While alizarine dyes can be used in remediation, they are also model pollutants for testing the efficacy of advanced oxidation processes like photocatalysis. The complex, stable aromatic structure of this compound makes it resistant to conventional wastewater treatment, necessitating more advanced methods for its degradation.

Photocatalysis, often employing semiconductor nanoparticles like titanium dioxide (TiO₂) or zinc oxide (ZnO), is a prominent technology for breaking down such recalcitrant organic pollutants. nih.goveeer.org When irradiated with UV or visible light, the photocatalyst generates highly reactive oxygen species (ROS), such as hydroxyl radicals, which attack and mineralize the dye molecule. nih.gov

Research has shown that surface modification of TiO₂ nanoparticles can enhance their photocatalytic efficiency. nih.gov For instance, clay-supported gold (Au)/TiO₂ nanocomposite thin films have been proven effective in degrading Alizarin Blue under visible light. eeer.org The degradation mechanism generally involves the electrophilic attack of hydroxyl radicals on the dye's anthraquinone structure, leading to the cleavage of the aromatic rings and eventual breakdown into simpler, less harmful compounds like phthalic acid. researchgate.net

Bioremediation and Enzymatic Degradation Research

Bioremediation offers an eco-friendly alternative for treating dye-laden wastewater. This approach utilizes microorganisms (like bacteria, fungi, and yeast) or their enzymes to decolorize and degrade dye molecules. uminho.ptmdpi.com

The degradation of anthraquinone dyes like alizarin can be achieved through various microbial pathways. nih.govtandfonline.com Many microorganisms possess enzymes, such as laccases and peroxidases, that can catalyze the breakdown of these complex structures. mdpi.comnih.govresearchgate.net For example, studies have evaluated the potential of horseradish peroxidase (HRP) and a biomimetic compound, hematin, to decolorize alizarin in the presence of hydrogen peroxide. researchgate.net The hematin-catalyzed system achieved a degradation of 97% for a 50 mg/L alizarin solution. researchgate.net

Fungal species are also noted for their ability to break down dyes. For instance, Aspergillus sp. has been shown to degrade anthraquinone dyes, breaking the chromophore at different positions to produce smaller, less colored metabolites. nih.govtandfonline.com The process often involves an initial cleavage of the anthraquinone ring, which can be facilitated under specific oxygen conditions and catalyzed by enzymes like manganese peroxidase. nih.gov This biological approach is considered highly effective and can lead to the complete mineralization of the dye. uminho.pt

| Biocatalyst/Organism | Target Dye | Key Finding |

| Hematin / Horseradish Peroxidase (HRP) | Alizarin | Hematin achieved 97% degradation; HRP achieved 88% degradation (at 50 mg/L initial concentration). researchgate.net |

| Aspergillus sp. XJ-2 | Disperse Blue 2BLN (anthraquinone dye) | Degrades the dye by breaking the anthraquinone chromophore, leading to smaller metabolites and partial mineralization. nih.govtandfonline.com |

| Trichoderma lixii F21 | Alizarin Red S | Rapid bioremediation mediated by both biosorption and enzymatic processes. tandfonline.com |

| Hortaea sp. | Alizarin derivative | 1,2-dioxygenase and laccase enzymes were responsible for biodegradation. researchgate.net |

Dyeing Science and Technology (Chemical Mechanisms)

This compound, like its parent compound Alizarin, is a mordant dye. This classification is central to understanding its chemical application in dyeing textiles. A mordant dye requires a binding agent, the mordant, to be fixed onto a fabric. ulisboa.ptvedantu.comias.ac.in The mordant, typically a metal salt (e.g., salts of aluminum, chromium, copper, or iron), acts as a chemical bridge between the dye molecule and the textile fiber. ulisboa.ptias.ac.in

The dyeing process involves first treating the fabric with the metal salt solution. The metal ions from the mordant bind to functional groups on the fiber, such as the hydroxyl groups in cellulose (B213188) (cotton) or the peptide linkages in protein fibers like wool and silk. ulisboa.ptias.ac.in

Subsequently, when the fabric is immersed in the dye bath, the this compound molecule forms a coordination complex with the metal ion already affixed to the fiber. vedantu.comias.ac.in The key to this complexation lies in the dye's structure. The adjacent hydroxyl and carbonyl groups on the anthraquinone skeleton act as ligands, chelating the metal ion through a combination of covalent and coordinate bonds. ias.ac.inscribd.com

This dye-metal-fiber complex, often referred to as a "lake," is highly stable and insoluble, which imparts excellent wash and light fastness to the dyed fabric. ias.ac.inscribd.com The final color produced is not solely dependent on the dye itself but is significantly influenced by the specific metal mordant used. For example, Alizarin dyes wool mordanted with chromium a blue color, while an aluminum mordant produces a scarlet red with the related Alizarin Red S. scribd.com This variability allows for a wide palette of colors to be achieved from a single class of dyes simply by changing the mordant. ulisboa.pt

Mordanting Mechanisms and Dye-Fiber Interactions

This compound (C.I. 67410) is a synthetic mordant dye belonging to the anthraquinone class. Its application in textile dyeing is not direct; it requires the use of a mordant to facilitate a strong and lasting bond with the textile fiber. The fundamental mechanism involves the formation of a coordination complex, often referred to as a "lake," which incorporates the dye molecule, a metal ion (the mordant), and the functional groups of the fiber. scribd.comdalalinstitute.com

The interaction begins with the treatment of the fiber (such as wool, silk, or cotton) with a solution of a metallic salt. Commonly used mordants include salts of aluminum (Al), chromium (Cr), iron (Fe), copper (Cu), and tin (Sn). wikipedia.org These metal ions are adsorbed by the fiber, where they can form bonds with reactive groups present in the fiber's structure, such as the hydroxyl (-OH) groups in cellulose or the amino (-NH2) and carboxyl (-COOH) groups in protein fibers like wool.

Subsequently, when the mordanted fiber is introduced into the this compound dye bath, the dye molecules form coordinate bonds with the metal ions already affixed to the fiber. The this compound molecule, which is a derivative of naphtho[2,3-f]quinoline-7,12-dione (B14684355) with hydroxyl groups, possesses the necessary ligand structure for this chelation to occur. mdpi.com Specifically, the hydroxyl (-OH) and carbonyl (C=O) groups on the anthraquinone structure act as electron-donating ligands, forming stable chelate rings with the central metal ion. This creates a large, insoluble dye-mordant-fiber complex that is physically trapped within the fiber matrix and chemically bound to it. scribd.com

The type of metal mordant used has a significant influence on the final color produced on the fabric, a phenomenon known as polygenicity. scribd.com For instance, this compound is noted to produce a blue color on wool that has been mordanted with chromium. scribd.com This variation in color is attributed to the way different metal ions alter the electronic structure and, consequently, the light-absorbing properties of the dye molecule upon complexation.

The primary interactions responsible for the stability of this complex include:

Coordinate Covalent Bonds: Formed between the metal ion and the oxygen atoms of the hydroxyl and carbonyl groups of the this compound molecule.

Ionic Interactions: Occur between the charged metal ion and any ionized groups on the fiber surface (e.g., -COO⁻ in wool).

Color Fastness and Light Stability Enhancements

Color fastness refers to the resistance of a dyed textile to change in color or to transfer its color to other surfaces when exposed to various environmental factors such as light, washing, rubbing, and perspiration. qima.comiosrjournals.org For mordant dyes like this compound, the formation of the stable, insoluble metal-dye complex is the primary reason for their generally good fastness properties.

Factors Influencing Color Fastness of this compound:

| Fastness Property | Influencing Factors & Mechanisms |

| Light Fastness | The stability of the dye molecule to photodegradation. The metal in the mordant complex can help to dissipate the energy absorbed from UV and visible light, thus protecting the chromophore of the dye. danlintex.comutstesters.com The specific metal used and the strength of the coordination complex are critical. |